molecular formula C9H9Cl2IO B14774581 1,5-Dichloro-3-iodo-2-isopropoxybenzene

1,5-Dichloro-3-iodo-2-isopropoxybenzene

Cat. No.: B14774581
M. Wt: 330.97 g/mol
InChI Key: VNFCATYCZBYYNE-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H9Cl2IO It is a halogenated aromatic ether, characterized by the presence of chlorine and iodine atoms on a benzene ring substituted with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-3-iodo-2-isopropoxybenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1,5-dichloro-2-isopropoxybenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives can be formed.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

1,5-Dichloro-3-iodo-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-iodo-2-isopropoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2-iodo-3-isopropoxybenzene
  • 1-Bromo-3,5-dichloro-2-isopropoxybenzene
  • 5-Bromo-1,3-dichloro-2-isopropoxybenzene

Uniqueness

1,5-Dichloro-3-iodo-2-isopropoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of chlorine and iodine atoms, along with the isopropoxy group, makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines.

Properties

Molecular Formula

C9H9Cl2IO

Molecular Weight

330.97 g/mol

IUPAC Name

1,5-dichloro-3-iodo-2-propan-2-yloxybenzene

InChI

InChI=1S/C9H9Cl2IO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3

InChI Key

VNFCATYCZBYYNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)Cl)Cl

Origin of Product

United States

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